(2E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a chlorophenyl and a fluorophenyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired enamide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorophenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Epoxides or diols
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and fluorophenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-N-(4-fluorophenyl)prop-2-enamide
- (2E)-3-(4-chlorophenyl)-N-(4-methylphenyl)prop-2-enamide
- (2E)-3-(4-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide
Uniqueness
The unique combination of the chlorophenyl and fluorophenyl groups in (2E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide can impart distinct chemical reactivity and biological activity compared to similar compounds. These substituents can influence the compound’s electronic properties, steric effects, and overall stability.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVLFJLZIBVCU-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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